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Compound of Interest

Compound Name: Pyridinium bromide

Cat. No.: B8452845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

pyridinium bromide, a fundamental organic salt with applications in synthesis and materials

science. This document details the nuclear magnetic resonance (NMR) and infrared (IR)

spectral properties, along with experimental protocols for its synthesis and analysis.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

pyridinium bromide.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Chemical Shifts (δ) of Pyridinium Bromide

Proton
Chemical Shift (ppm) in
D₂O

Chemical Shift (ppm) in
DMSO-d₆

H-2, H-6 (α-protons) ~9.23 ~9.14 (d, J = 5.7 Hz)

H-4 (γ-proton) Not specified ~8.62 (t, J = 7.8 Hz)

H-3, H-5 (β-protons) ~7.67 ~8.18 (t, J = 7.0 Hz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b8452845?utm_src=pdf-interest
https://www.benchchem.com/product/b8452845?utm_src=pdf-body
https://www.benchchem.com/product/b8452845?utm_src=pdf-body
https://www.benchchem.com/product/b8452845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8452845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Chemical shifts can be influenced by solvent and concentration. The proximity of the α-

protons to the positively charged nitrogen atom results in significant deshielding and a

downfield chemical shift.

Table 2: ¹³C NMR Chemical Shifts (δ) of Pyridinium Bromide

Carbon Chemical Shift (ppm) in DMSO-d₆

C-2, C-6 (α-carbons) ~145.4

C-4 (γ-carbon) ~144.5

C-3, C-5 (β-carbons) ~128.1

Note: Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded compared to

pyridine, with the α-carbons showing the largest downfield shift.

Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands of Pyridinium Bromide

Wavenumber (cm⁻¹) Vibration

3132 Aromatic C-H Stretch

1600-1470 C=C and C=N Ring Vibrations

1167 C-N Stretch

Note: The IR spectrum of pyridinium bromide is characterized by the absorption bands of the

pyridinium cation.

Experimental Protocols
Synthesis of Pyridinium Bromide
This protocol describes a conventional method for the synthesis of pyridinium bromide.

Materials:
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Pyridine

48% Hydrobromic acid

Glacial acetic acid

Ice-water bath

Round bottom flask

Reflux condenser

Distillation apparatus

Beaker

Büchner funnel

Procedure:

In a round bottom flask, place 79.1 g of pyridine.

While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid.

Set up the apparatus for distillation and remove water under vacuum by heating the flask in

an oil bath to 160 °C.

After distillation, dissolve the resulting dry pyridine hydrobromide in 240 g of glacial acetic

acid by heating.

Allow the solution to cool slowly to crystallize the pyridinium bromide.

Filter the crystals using a Büchner funnel, wash with a small amount of cold glacial acetic

acid, and dry in a vacuum desiccator.

NMR Sample Preparation
Materials:
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Pyridinium bromide sample

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

NMR tube

Pipette

Vortex mixer

Procedure:

Weigh an appropriate amount of the purified pyridinium bromide sample (typically 5-10 mg

for ¹H NMR and 20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small

vial.

Ensure the sample is fully dissolved. If necessary, use a vortex mixer to aid dissolution.

Transfer the solution into a clean, dry NMR tube using a pipette.

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR

spectrometer.[1]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of pyridinium bromide.
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Workflow for Spectroscopic Analysis of Pyridinium Bromide
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Caption: Logical workflow for the synthesis and analysis of pyridinium bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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